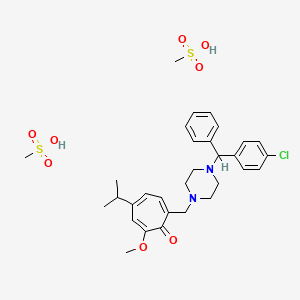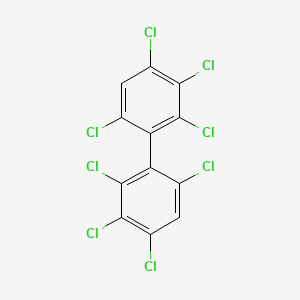![molecular formula C12H9N5O2S B1207196 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline](/img/structure/B1207196.png)
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline is an aryl sulfide.
Scientific Research Applications
Biological Activity and Antimicrobial Properties
Quinoline-triazole compounds are known for their significant biological activity. A novel series of quinoline incorporated triazole derivatives have shown remarkable bioactivities, outperforming standard drugs in some cases. These compounds were synthesized and characterized, proving their potential as potent antimicrobial agents (D'Souza, Nayak, D'mello, & Dayananda, 2020).
Antimalarial and Antiviral Activities
Further research into quinoline-triazole compounds has revealed their efficacy in combatting diseases such as malaria and potentially even SARS-CoV-2. Certain compounds synthesized in this domain have demonstrated strong antimalarial activity against Plasmodium falciparum, offering promising avenues for future antimalarial drugs. Additionally, some compounds have shown potential anti-SARS-CoV-2 activity, opening up possibilities for new treatments in the face of global pandemics (Zapol’skii, Berneburg, Bilitewski, Dillenberger, et al., 2022).
Antibacterial and Antifungal Efficacy
The antimicrobial spectrum of quinoline-triazole derivatives extends to antibacterial and antifungal properties as well. Synthesized compounds in this category have exhibited excellent antibacterial activity, particularly those containing nitrofuran moieties. This reinforces the potential of quinoline-triazole derivatives in developing new, effective antibacterial agents (Holla, Shridhara, Rao, & Poojary, 2002).
Anticonvulsant Properties
In addition to their antimicrobial properties, certain quinoline-triazole derivatives have shown promising anticonvulsant activities. For instance, specific compounds have exhibited significant protection in maximal electroshock seizure tests, indicating their potential as anticonvulsant agents. This opens up a new therapeutic avenue for quinoline-triazole compounds in the treatment of epilepsy and related conditions (Wang, Deng, Zheng, Zhang, & Quan, 2013).
Antitubercular and Antifungal Agents
Quinoline-triazole derivatives have also been explored for their antitubercular and antifungal properties. Synthesized compounds in this category have been shown to inhibit the growth of tuberculosis-causing bacteria and various fungal species, suggesting their applicability in treating these infections. The regioselective synthesis of these compounds, facilitated by microwave-assisted methods, enhances the efficiency and yield of the process, paving the way for more effective antitubercular and antifungal medications (Nesaragi, Kamble, Bayannavar, Shaikh, et al., 2021).
properties
Product Name |
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline |
|---|---|
Molecular Formula |
C12H9N5O2S |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
8-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]quinoline |
InChI |
InChI=1S/C12H9N5O2S/c1-16-12(14-11(15-16)17(18)19)20-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3 |
InChI Key |
GHHDGOWHHDYBAW-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



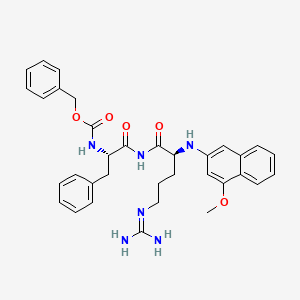
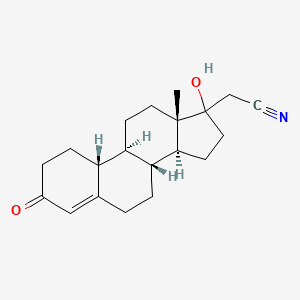

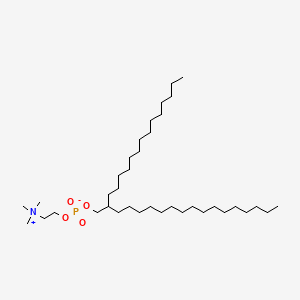
![[(2S,3R)-3-hydroxy-2-(octadec-9-enoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1207123.png)
![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1207124.png)
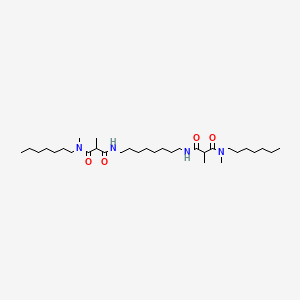
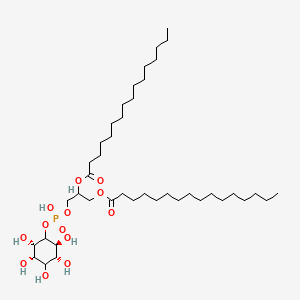

![10-Methoxy-4-methyl-12-oxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one](/img/structure/B1207129.png)

